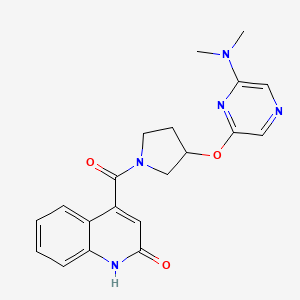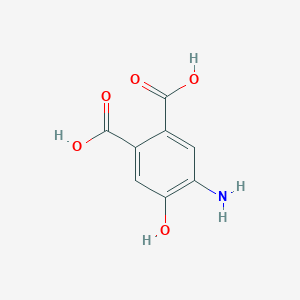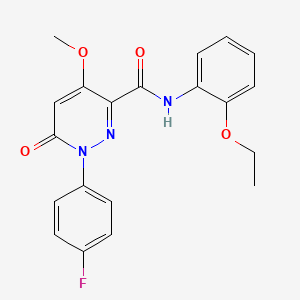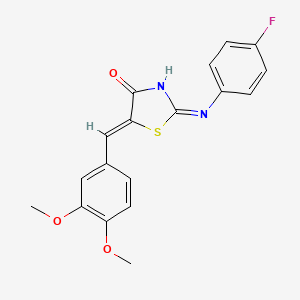
(Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazolidinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the specific compound mentioned is not directly described in the provided papers, the structural motifs and the general class of compounds are similar. The papers discuss related compounds with a 5-benzylidene-thiazolidine core, which is a common feature in this class of compounds. These molecules are known for their potential biological activities and their ability to form various supramolecular structures through hydrogen bonding and π-π stacking interactions .
Synthesis Analysis
Although the exact synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one is not detailed in the provided papers, similar compounds are typically synthesized through a Knoevenagel condensation reaction. This involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis likely involves the condensation of a 3,4-dimethoxybenzaldehyde with a thiazolidin-4-one derivative that has an amino group substituted with a 4-fluorophenyl moiety .
Molecular Structure Analysis
The molecular structure of related compounds shows a planar 5-benzylidene-thiazolidine moiety, which is a characteristic feature of this class of compounds. The planarity is significant as it can influence the molecule's ability to interact with biological targets and form supramolecular structures. The inclination of substituent groups, such as the 4-aminobenzoic acid fragment in one of the studied compounds, can vary and is typically measured in degrees from the plane of the thiazolidine ring .
Chemical Reactions Analysis
The thiazolidinone core is reactive and can participate in various chemical reactions. The presence of the benzylidene moiety allows for additional reactivity, particularly through the methine carbon, which can exhibit a wide C-C-C angle, facilitating further chemical modifications. Hydrogen bonding is a key interaction, with N-H...O and C-H...O bonds being common, contributing to the formation of dimers, chains, and sheets in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The planarity of the core and the types of hydrogen bonds formed can affect the compound's melting point, solubility, and crystal packing. The presence of electron-donating or withdrawing groups, such as methoxy or fluorine atoms, can alter the electronic distribution within the molecule, impacting its chemical reactivity and potentially its biological activity .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer
One study explored derivatives of benzothiazole and thiazolone, including compounds with structural similarities to the specified molecule, for their potential in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species when exposed to specific light wavelengths, leading to the destruction of targeted cancer cells. The research highlighted the synthesis and characterization of new compounds with high singlet oxygen quantum yield, indicating their potential as effective photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Activities
Several studies have synthesized and tested thiazolone derivatives for antimicrobial and antitubercular properties. These compounds have shown promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The structural features of these molecules, including the presence of fluorophenyl and dimethoxybenzylidene groups, contribute to their bioactivity, demonstrating potential as leads for developing new antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Anti-inflammatory and Analgesic Activities
Compounds bearing structural resemblance to the query molecule have been evaluated for their anti-inflammatory and analgesic activities. Research involving the synthesis of new derivatives and subsequent biological screening has identified several compounds with significant activity in models of inflammation and pain, indicating the potential for development into therapeutic agents addressing such conditions (Khalifa & Abdelbaky, 2008).
Orientations Futures
The future directions for this compound could involve further testing of its biological activity, particularly its inhibitory effects on various protein kinases . Additionally, it could be interesting to explore its potential applications in medicinal chemistry, given its numerous biological properties.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWXLJREWGOKE-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)
![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)
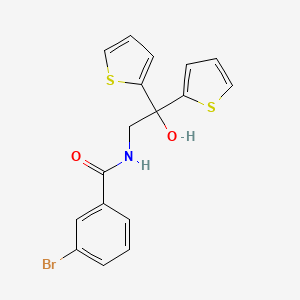
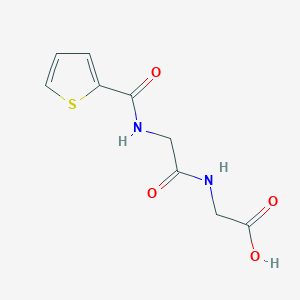
![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)
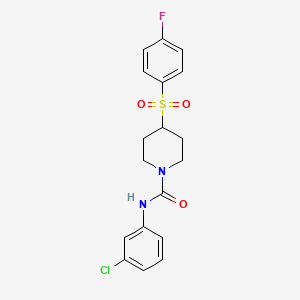
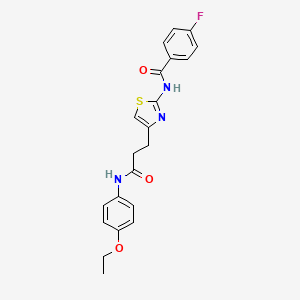
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)
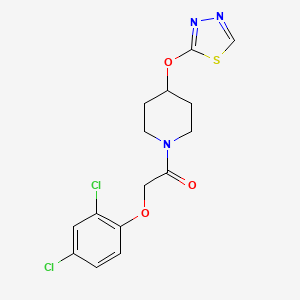
![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)
